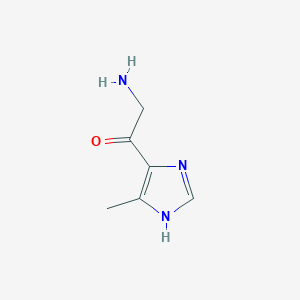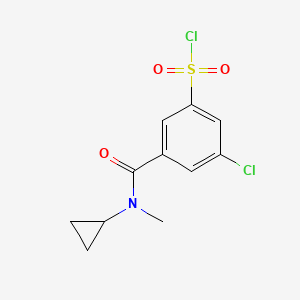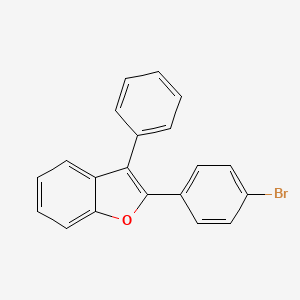
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is a complex organic compound characterized by its tetrahydroxyhexane backbone and dioctanoate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of a tetrahydroxyhexane derivative with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of hexanone derivatives or hexanoic acids.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of hexyl ethers or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate in biochemical assays to investigate metabolic pathways involving esterases and lipases.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its ester groups provide hydrophobic properties, making it useful in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves the hydrolysis of its ester bonds by esterases or lipases. This hydrolysis releases octanoic acid and tetrahydroxyhexane, which can then participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and transport pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dihexanoate
Uniqueness
Compared to its analogs, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has longer alkyl chains, which confer greater hydrophobicity and potentially different biological activities. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and drug delivery systems.
Propriétés
Formule moléculaire |
C22H42O8 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18-,21-,22-/m1/s1 |
Clé InChI |
YAOJBJXDRSDTGE-MCEIDBOGSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC)O)O)O)O |
SMILES canonique |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
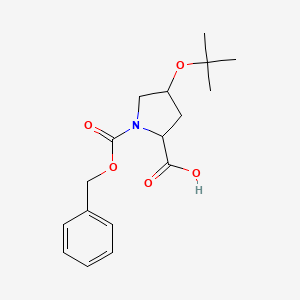

![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)


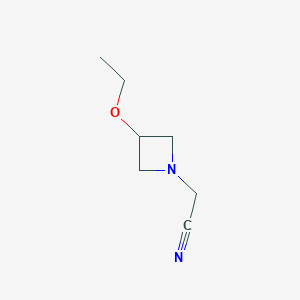

![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)
